molecular formula C12H22N2O4 B1383443 1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid CAS No. 1795500-36-5

1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid

Cat. No. B1383443
CAS RN: 1795500-36-5
M. Wt: 258.31 g/mol
InChI Key: KDIOBPQEBNUUIQ-UHFFFAOYSA-N
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Description

“1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1795500-36-5 . It has a molecular weight of 258.32 g/mol . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O4/c1-11(2,3)18-10(17)14-7-8-4-5-12(13,6-8)9(15)16/h8H,4-7,13H2,1-3H3,(H,14,17)(H,15,16) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 258.32 g/mol . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Stereochemistry

  • The compound serves as a key intermediate in the synthesis of stereochemically complex molecules. Studies have shown efficient methods to synthesize enantiomers of similar structures, demonstrating the compound's significance in stereochemical control and resolution in organic synthesis (Davies et al., 2003).

Photophysical Properties

  • Derivatives of this compound have been synthesized to exhibit high fluorescence quantum yields. This implies potential applications in analytical and bioanalytical chemistry for sensitive probing and imaging, indicating the compound's role in the development of new materials with desirable photophysical properties (Guzow et al., 2001).

Structural Analysis

  • The compound and its derivatives have been used in conformational studies. Research using DFT calculations to investigate intrinsic conformational preferences indicates the compound's utility in understanding stereochemical outcomes in organic reactions and protein folding studies (Casanovas et al., 2008).

Medicinal Chemistry

  • Similar structures have been synthesized and studied for their biological activities, like anticonvulsant properties, demonstrating the compound's relevance in medicinal chemistry and drug design (Arustamyan et al., 2019).

Isostere Development

  • Research on analogs of this compound has led to the development of novel isosteres for carboxylic acid groups, contributing to the field of drug design by offering alternatives for drug metabolite interactions and improving pharmacokinetic properties (Ballatore et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-amino-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-7-8-4-5-12(13,6-8)9(15)16/h8H,4-7,13H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIOBPQEBNUUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid
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1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid
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1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid
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1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid
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1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid
Reactant of Route 6
1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid

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